molecular formula C20H20N4O3 B12186096 N-(4-acetamidophenyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

N-(4-acetamidophenyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

Cat. No.: B12186096
M. Wt: 364.4 g/mol
InChI Key: ANOQEYHTADHGAU-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide typically involves the following steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

    Acylation: The acetamidophenyl group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling Reaction: The final step involves coupling the quinoxaline core with the acetamidophenyl group using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoxaline ring and the acetamidophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Quinoxaline derivatives are used as ligands in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: These compounds are explored for their electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).

Biology

    Antimicrobial Agents: Quinoxaline derivatives exhibit antimicrobial activity against a range of bacterial and fungal pathogens.

    Anticancer Agents: Some compounds in this class have shown promising anticancer activity by inhibiting specific enzymes and signaling pathways.

Medicine

    Drug Development: The compound is investigated for its potential as a therapeutic agent in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

    Dyes and Pigments: Quinoxaline derivatives are used in the synthesis of dyes and pigments due to their vibrant colors and stability.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide involves interaction with specific molecular targets such as enzymes, receptors, and DNA. The compound may inhibit enzyme activity, block receptor signaling, or intercalate into DNA, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    Quinoxaline N-oxides: Oxidized derivatives with different biological activities.

    Substituted Quinoxalines: Compounds with various substituents on the quinoxaline ring, leading to diverse properties.

Uniqueness

N-(4-acetamidophenyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties compared to other quinoxaline derivatives.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-(4-methyl-3-oxoquinoxalin-2-yl)propanamide

InChI

InChI=1S/C20H20N4O3/c1-13(25)21-14-7-9-15(10-8-14)22-19(26)12-11-17-20(27)24(2)18-6-4-3-5-16(18)23-17/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,26)

InChI Key

ANOQEYHTADHGAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=NC3=CC=CC=C3N(C2=O)C

Origin of Product

United States

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